molecular formula C15H17N3O4 B14937847 methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate

methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate

Cat. No.: B14937847
M. Wt: 303.31 g/mol
InChI Key: NBWSNILBOWZEPW-UHFFFAOYSA-N
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Description

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]propanoate

InChI

InChI=1S/C15H17N3O4/c1-21-14(20)9-10-16-12(19)7-8-13-17-15(18-22-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,19)

InChI Key

NBWSNILBOWZEPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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